Methyl 2-(6-bromonaphthalen-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(6-bromonaphthalen-2-yl)acetate is an organic compound with the molecular formula C13H11BrO3 and a molecular weight of 295.13 g/mol . This compound is characterized by the presence of a bromine atom attached to a naphthalene ring, which is further connected to a methyl acetate group. It is commonly used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-bromonaphthalen-2-yl)acetate typically involves the bromination of naphthalene followed by esterification. One common method includes the bromination of 2-naphthol to form 6-bromo-2-naphthol, which is then reacted with methyl chloroacetate in the presence of a base such as potassium carbonate to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-bromonaphthalen-2-yl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The naphthalene ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can produce a quinone derivative.
Scientific Research Applications
Methyl 2-(6-bromonaphthalen-2-yl)acetate is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(6-bromonaphthalen-2-yl)acetate involves its interaction with specific molecular targets, depending on the context of its use. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity and the associated biochemical pathways. The bromine atom and ester group play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-oxoindolin-6-yl)acetate
- Methyl (3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxyacetate
- Methyl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate
Uniqueness
Methyl 2-(6-bromonaphthalen-2-yl)acetate is unique due to the presence of the bromine atom on the naphthalene ring, which imparts distinct reactivity and properties compared to other similar compounds. This structural feature allows for specific interactions and reactions that are not possible with other compounds lacking the bromine atom.
Properties
IUPAC Name |
methyl 2-(6-bromonaphthalen-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-16-13(15)7-9-2-3-11-8-12(14)5-4-10(11)6-9/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOQLVKEOCVDHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.